2-Methyl-6-methoxypyridine-3-boronic acid is a boronic acid derivative. Boronic acids are recognized for their ability to form reversible covalent bonds with cis-diol containing compounds, a property which has been utilized in various applications, including sensors for saccharide recognition [], glycoprotein enrichment [], and drug development [].
2-Methyl-6-methoxypyridine-3-boronic acid is a boronic acid derivative with the molecular formula and a molecular weight of 166.97 g/mol. This compound is recognized for its utility in various chemical synthesis applications, particularly in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry . The compound is classified as a boronic acid, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety.
The synthesis of 2-Methyl-6-methoxypyridine-3-boronic acid can be achieved through several methodologies:
The synthesis typically requires controlled reaction conditions, including temperature and solvent choice, to ensure high yields and purity. The use of specific catalysts and bases can significantly influence the efficiency of the reaction.
The molecular structure of 2-Methyl-6-methoxypyridine-3-boronic acid features a pyridine ring substituted with a methyl group at position 2, a methoxy group at position 6, and a boronic acid group at position 3. The structural representation can be summarized as follows:
The compound appears as a white to off-white powder with a purity level typically exceeding 95% . Its stability under standard laboratory conditions makes it suitable for various applications in organic synthesis.
2-Methyl-6-methoxypyridine-3-boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. In these reactions, it acts as a coupling partner with aryl or vinyl halides to form biaryl compounds .
The reaction mechanism involves several key steps:
The mechanism of action for 2-Methyl-6-methoxypyridine-3-boronic acid in chemical reactions primarily revolves around its role in facilitating carbon-carbon bond formation via the Suzuki-Miyaura coupling.
The compound's boronic acid group can form reversible covalent bonds with diols and other hydroxyl-containing molecules, enhancing its reactivity in biochemical assays. The transmetalation step is crucial for the efficiency of the coupling process, where the compound's unique structural features allow for effective interaction with palladium catalysts.
Relevant analyses indicate that this compound can modulate enzymatic activities and cellular processes due to its ability to interact with biological molecules.
2-Methyl-6-methoxypyridine-3-boronic acid finds extensive applications in scientific research:
The medicinal chemistry of boron has evolved significantly since the discovery of early boron-containing natural products like boromycin (1967) and aplasmomycin (1978), which exhibited antibiotic properties against Gram-positive bacteria and plasmodia [7]. A paradigm shift occurred in 2003 with the U.S. FDA approval of bortezomib, the first boronic acid-based therapeutic for multiple myeloma and mantle cell lymphoma. This milestone validated boronic acids as pharmacophores rather than mere synthetic intermediates. The functional group’s unique Lewis acidity enables reversible covalent interactions with biological targets, particularly enzymes featuring serine or histidine residues in their active sites [7]. Boronic acids serve as transition state analogues in enzyme inhibition, exemplified by phenylboronic acid’s inhibition constant (Ki = 1.96 × 10−4 M) against chymotrypsin—significantly stronger than benzyl alcohol (Ki = 1.0 × 10−2 M) [7]. This mechanism underpins their therapeutic potential in anticancer, antibacterial, and antiviral applications.
Table 1: Key Milestones in Boron-Containing Drug Development
Year | Compound | Significance |
---|---|---|
1967 | Boromycin | Macrolide antibiotic isolated from Streptomyces; activity against Gram-positive bacteria |
1978 | Aplasmomycin | Marine-derived antibiotic with antimalarial properties |
2003 | Bortezomib | First FDA-approved boronic acid drug (proteasome inhibitor for multiple myeloma) |
2010s | Tavaborole | Oxaborole antifungal targeting leucyl-tRNA synthetase |
Pyridine-based heterocycles constitute ~15% of FDA-approved small-molecule drugs due to their versatile pharmacological profiles and structural modularity. The incorporation of boronic acids at the C3 position of pyridine rings generates bifunctional synthons capable of Suzuki-Miyaura cross-coupling while leveraging the ring’s inherent hydrogen-bonding capability. Methoxy-substituted pyridines, such as 2-methoxypyridine-3-boronic acid (CAS 163105-90-6), demonstrate enhanced electronic properties that facilitate metal-catalyzed coupling reactions [3] [6]. The methoxy group at C2 donates electrons through resonance, increasing the nucleophilicity of the boronic acid at C3. This electronic tuning improves transmetalation efficiency in palladium-catalyzed reactions—a critical advantage for constructing complex biaryl architectures in drug synthesis [5] [8]. Consequently, these derivatives serve as pivotal intermediates for kinase inhibitors, antiviral agents, and tubulin polymerization modulators.
Table 2: Structural and Electronic Features of Key Pyridine Boronic Acids
Compound | Molecular Formula | IUPAC Name | Notable Features |
---|---|---|---|
2-Methoxypyridine-3-boronic acid | C6H8BNO3 | (2-Methoxypyridin-3-yl)boronic acid | Electron-rich ring; enhanced coupling efficiency |
2-Methyl-6-methoxypyridine-3-boronic acid | C7H10BNO3 | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | Steric shielding of boronic acid; improved stability |
2-Methyl-6-methoxypyridine-3-boronic acid (CAS 459856-12-3) represents a structurally optimized variant of simpler pyridine boronic acids. Its canonical SMILES (B(C1=C(N=C(C=C1)OC)C)(O)O) reveals two critical modifications: a methoxy group at C6 and a methyl group at C2 [2]. The methyl group imposes steric hindrance that stabilizes the boronic acid against protodeboronation, while the methoxy group electronically activates the ring for electrophilic substitution. These features render it indispensable for synthesizing sterically congested heterobiaryl systems resistant to undesired deboronation [1] [9]. With a molecular weight of 166.97 g/mol and exact mass of 167.0753733 g/mol, it occupies a favorable physicochemical space for drug-like molecules (typically <500 g/mol) [2] [4]. Its hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors) and topological polar surface area (62.6 Ų) further enhance bioavailability [2]. The compound’s synthetic utility is evidenced by its role in generating combretastatin analogs—tubulin polymerization inhibitors where boronic acid groups mimic phenolic hydroxyls, improving water solubility without compromising potency [7].
Table 3: Physicochemical Properties of 2-Methyl-6-methoxypyridine-3-boronic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C7H10BNO3 | [2] |
Molecular Weight | 166.97 g/mol | [2] [4] |
Exact Mass | 167.0753733 g/mol | [2] |
H-Bond Donors | 2 | [2] |
H-Bond Acceptors | 4 | [2] |
Topological Polar Surface Area | 62.6 Ų | [2] |
Boiling Point | 318.9°C at 760 mmHg | [2] |
Density | 1.20 ± 0.1 g/cm³ | [4] |
Solubility | Sparingly soluble (13 g/L) | [4] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9